molecular formula C20H16N4OS2 B14155633 13-amino-15-methyl-7-oxo-9-thiophen-2-yl-17-thia-2,12-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11(16),12,14-pentaene-14-carbonitrile CAS No. 841208-77-3

13-amino-15-methyl-7-oxo-9-thiophen-2-yl-17-thia-2,12-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11(16),12,14-pentaene-14-carbonitrile

Cat. No.: B14155633
CAS No.: 841208-77-3
M. Wt: 392.5 g/mol
InChI Key: PCVVQIKPUHKWKE-UHFFFAOYSA-N
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Description

13-amino-15-methyl-7-oxo-9-thiophen-2-yl-17-thia-2,12-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11(16),12,14-pentaene-14-carbonitrile is a complex organic compound featuring a unique tetracyclic structure. This compound is characterized by the presence of a thiophene ring, multiple nitrogen atoms, and a nitrile group. It is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-amino-15-methyl-7-oxo-9-thiophen-2-yl-17-thia-2,12-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11(16),12,14-pentaene-14-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of a thiophene derivative with a suitable amine and carbonyl compound under controlled conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the tetracyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

13-amino-15-methyl-7-oxo-9-thiophen-2-yl-17-thia-2,12-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11(16),12,14-pentaene-14-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine under hydrogenation conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted thiophene derivatives.

Scientific Research Applications

13-amino-15-methyl-7-oxo-9-thiophen-2-yl-17-thia-2,12-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11(16),12,14-pentaene-14-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 13-amino-15-methyl-7-oxo-9-thiophen-2-yl-17-thia-2,12-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11(16),12,14-pentaene-14-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell proliferation and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.

    Diazatetracyclic Compounds: Molecules such as tetracycline antibiotics have similar tetracyclic frameworks.

Uniqueness

What sets 13-amino-15-methyl-7-oxo-9-thiophen-2-yl-17-thia-2,12-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11(16),12,14-pentaene-14-carbonitrile apart is its unique combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

841208-77-3

Molecular Formula

C20H16N4OS2

Molecular Weight

392.5 g/mol

IUPAC Name

13-amino-15-methyl-7-oxo-9-thiophen-2-yl-17-thia-2,12-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11(16),12,14-pentaene-14-carbonitrile

InChI

InChI=1S/C20H16N4OS2/c1-9-10(8-21)19(22)24-17-16-15(13-6-3-7-26-13)14-11(4-2-5-12(14)25)23-20(16)27-18(9)17/h3,6-7,15,23H,2,4-5H2,1H3,(H2,22,24)

InChI Key

PCVVQIKPUHKWKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=C1SC3=C2C(C4=C(N3)CCCC4=O)C5=CC=CS5)N)C#N

Origin of Product

United States

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